

## An In-depth Technical Guide to 2,5-Dimethoxybenzyl 3-methylbutanoate

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Compound of Interest

2,5-Dimethoxybenzyl 3methylbutanoate

Cat. No.:

B1592918

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CAS Number: 876665-00-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dimethoxybenzyl 3-methylbutanoate**, a chemical compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological significance based on its structural motifs.

## **Core Compound Information**

**2,5-Dimethoxybenzyl 3-methylbutanoate** is an ester formed from 2,5-dimethoxybenzyl alcohol and 3-methylbutanoic acid (also known as isovaleric acid).[1] Its chemical structure features a substituted benzene ring, which is a common scaffold in biologically active molecules.

## **Physicochemical Properties**

A summary of the known and predicted physicochemical properties of **2,5-Dimethoxybenzyl 3-methylbutanoate** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.



Property	Value	Source
CAS Number	876665-00-8	[1][2]
Molecular Formula	C14H20O4	[2][3]
Molecular Weight	252.31 g/mol	[1][2][3]
IUPAC Name	(2,5-dimethoxyphenyl)methyl 3-methylbutanoate	[1][2]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point (Predicted)	333.1 ± 27.0 °C	[4]
Density (Predicted)	1.050 ± 0.06 g/cm <sup>3</sup>	[4]
Storage	Room temperature, dry, sealed	[3][4]

## **Synthesis and Experimental Protocols**

The primary route for the synthesis of **2,5-Dimethoxybenzyl 3-methylbutanoate** is through Fischer esterification. This classic method involves the acid-catalyzed reaction between an alcohol (2,5-dimethoxybenzyl alcohol) and a carboxylic acid (3-methylbutanoic acid).[1]

## **Experimental Protocol: Fischer Esterification**

This section provides a detailed methodology for the synthesis, purification, and characterization of **2,5-Dimethoxybenzyl 3-methylbutanoate**.

#### Materials:

- 2,5-dimethoxybenzyl alcohol
- 3-methylbutanoic acid
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)



- Brine (saturated NaCl solution)
- Organic solvent (e.g., diethyl ether or ethyl acetate)
- Deionized water

#### Equipment:

- Round-bottom flask
- Reflux condenser
- · Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- NMR spectrometer
- Infrared (IR) spectrometer

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,5dimethoxybenzyl alcohol (1.0 eq) and 3-methylbutanoic acid (1.2 eq).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirred mixture.
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The
  reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether and transfer it to a separatory funnel.



#### Washing:

- Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.
- Carefully vent the separatory funnel after each addition of sodium bicarbonate to release any evolved CO<sub>2</sub> gas.
- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel.

#### Characterization:

- NMR Spectroscopy: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the structure of the final product.
- IR Spectroscopy: Obtain an IR spectrum to identify the characteristic ester carbonyl stretch.



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Caption: General workflow for the synthesis of **2,5-Dimethoxybenzyl 3-methylbutanoate**.

# Potential Biological Significance and Future Research



While no specific biological activity has been reported for **2,5-Dimethoxybenzyl 3-methylbutanoate**, its structural components suggest potential areas for investigation. The **2,5-dimethoxybenzyl** moiety is found in a number of compounds with demonstrated biological effects.

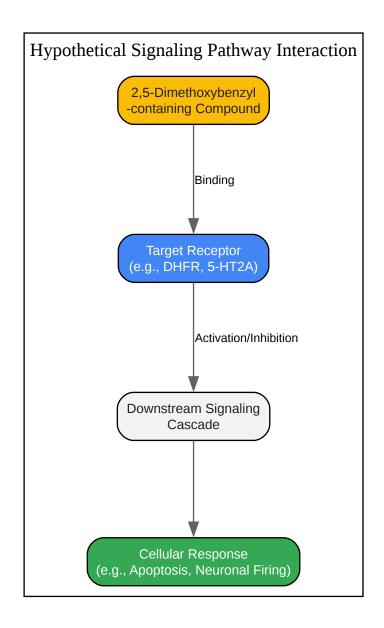
## **Antitumor and Antifolate Activity**

A notable example is piritrexim, a potent inhibitor of dihydrofolate reductase (DHFR) that contains a 2,5-dimethoxybenzyl group.[5] DHFR is a crucial enzyme in the synthesis of nucleotides and its inhibition is a key mechanism for several anticancer and antimicrobial drugs. The presence of this pharmacophore in **2,5-Dimethoxybenzyl 3-methylbutanoate** suggests that it could be investigated as a scaffold for the development of novel DHFR inhibitors or other antitumor agents.

## **Neurological Activity**

The 2,5-dimethoxy substitution pattern on a phenyl ring is also a key feature of several psychoactive compounds, including agonists for the serotonin 5-HT2A receptor. This receptor is a target for drugs used to treat various psychiatric disorders. Therefore, **2,5-Dimethoxybenzyl 3-methylbutanoate** and its derivatives could be explored for their potential interactions with central nervous system receptors.





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Caption: Hypothetical interaction of a 2,5-dimethoxybenzyl compound with a cellular target.

## Conclusion

**2,5-Dimethoxybenzyl 3-methylbutanoate** is a readily synthesizable ester with potential for further investigation. While its current primary application appears to be in the fragrance and flavor industry, its structural similarity to known bioactive molecules warrants exploration of its pharmacological properties.[3] This guide provides a foundational resource for researchers interested in synthesizing this compound and exploring its potential in drug discovery and



development. Future studies should focus on the synthesis of analogs and their systematic evaluation in relevant biological assays to unlock the full potential of this chemical scaffold.

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